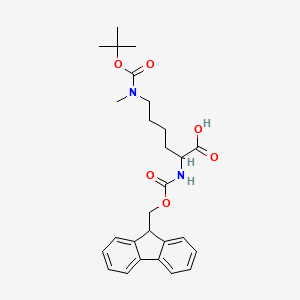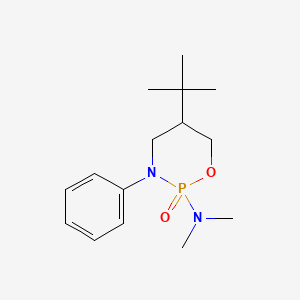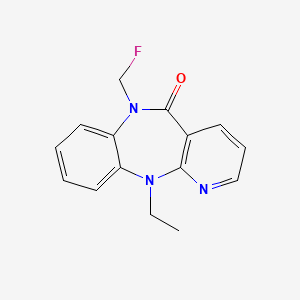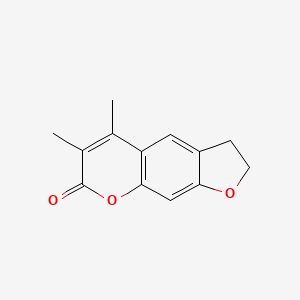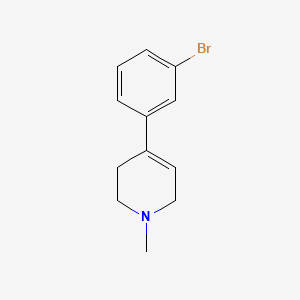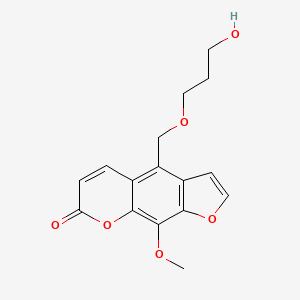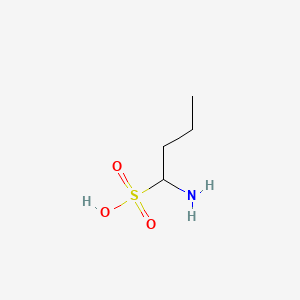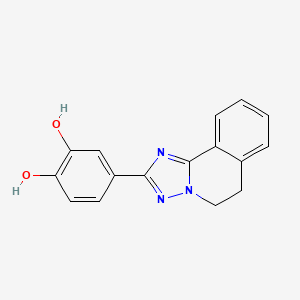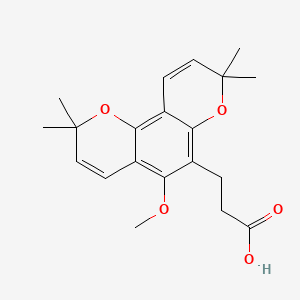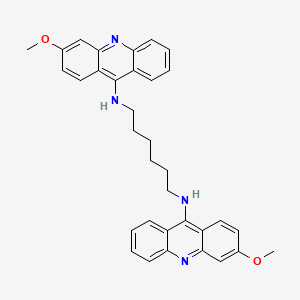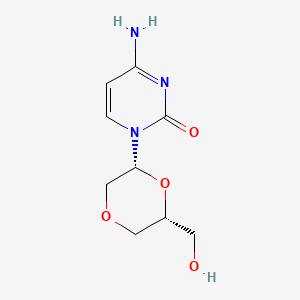
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is a synthetic compound that combines the structural features of a dioxane ring and cytosine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and cytosine moieties in its structure suggests that it could exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine typically involves the formation of the dioxane ring followed by the introduction of the cytosine moiety. One common method is the cyclization of a suitable diol precursor with formaldehyde under acidic conditions to form the dioxane ring. Subsequently, the hydroxymethyl group can be introduced via a hydroxymethylation reaction. Finally, the cytosine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods This could include the use of continuous flow reactors for the cyclization and hydroxymethylation steps to improve yield and reduce reaction times
化学反应分析
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted cytosine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleoside analog in DNA and RNA studies.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to cytosine.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine involves its interaction with biological macromolecules. The cytosine moiety can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The hydroxymethyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-uracil: Similar structure but with uracil instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-thymine: Contains thymine instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-adenine: Features adenine in place of cytosine.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is unique due to the presence of the cytosine moiety, which allows it to interact specifically with nucleic acids. This specificity can be advantageous in applications where targeted interaction with DNA or RNA is desired, such as in antiviral or anticancer therapies. The combination of the dioxane ring and hydroxymethyl group also provides unique chemical properties that can be exploited in various synthetic and industrial applications.
属性
CAS 编号 |
136086-79-8 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(14)11-7)8-5-15-4-6(3-13)16-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8-/m1/s1 |
InChI 键 |
FYRKOAOARMWXHR-HTRCEHHLSA-N |
手性 SMILES |
C1[C@H](O[C@H](CO1)N2C=CC(=NC2=O)N)CO |
规范 SMILES |
C1C(OC(CO1)N2C=CC(=NC2=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
